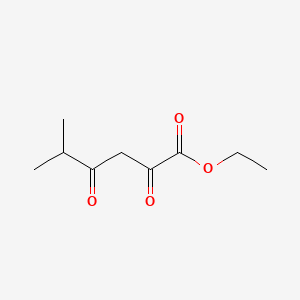

Ethyl 5-methyl-2,4-dioxohexanoate

Descripción

Contextualization within Diketoester Chemistry

Ethyl 5-methyl-2,4-dioxohexanoate belongs to the class of β-diketoesters, which are characterized by the presence of two ketone functional groups separated by a methylene (B1212753) group, with an adjacent ester group. nih.gov This structural arrangement, specifically the 1,3-dicarbonyl moiety, is of significant interest in organic synthesis. nih.govresearchgate.net The chemistry of vicinal polycarbonyl compounds, including α,β-diketoesters, has been extensively investigated, revealing their utility as key intermediates in the total synthesis of natural products. researchgate.net The high density of functional groups and the increased electrophilicity of the keto groups make these structures valuable building blocks in synthetic chemistry. researchgate.net

Significance in Contemporary Organic and Medicinal Chemistry

The significance of β-diketones and their ester derivatives in contemporary organic and medicinal chemistry is substantial. researchgate.netijpras.com These compounds are recognized as important intermediates for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, which form the core of many pharmaceutical drugs. ijpras.com The β-dicarbonyl structure is present in numerous biologically and pharmaceutically active compounds. nih.gov this compound, in particular, is utilized as a pharmaceutical intermediate, highlighting its relevance in the development of new therapeutic agents. rsc.orgnist.govchemicalbook.com The ability of β-diketones to act as scaffolds for novel drug substances is a key area of ongoing research. mdpi.com

Evolution of Research Perspectives on Beta-Diketones and Esters

Research on β-diketones and their esters has evolved significantly over more than a century. researchgate.net Initially, the focus was on their synthesis, with the Claisen condensation being a classical and widely explored method. nih.gov Over time, research has expanded to include their unique chemical reactivity, tautomerism, and metal-chelating properties. researchgate.netmdpi.com Recent advancements have seen the development of new synthetic methodologies and a deeper understanding of their potential in medicinal chemistry, including their roles as carriers for metal-based drugs and as catalysts in the synthesis of other drug compounds. nih.govmdpi.com The historical importance of these compounds as precursors for a variety of five and six-membered heterocycles continues to be a foundational aspect of their modern applications. researchgate.net

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are crucial for its application and handling in a laboratory setting.

Physical Properties

This compound is typically a liquid at room temperature, with a color ranging from clear yellow to orange. chemicalbook.com

| Property | Value |

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.21 g/mol |

| Appearance | Clear yellow to orange liquid |

| Purity | ≥94.0% (GC) |

Data sourced from commercial suppliers and chemical databases. chemicalbook.com

Spectroscopic Data

While specific, detailed experimental spectra for this compound are not widely available in public databases, data for the closely related compound, Ethyl 2,4-dioxohexanoate, provides insight into the expected spectral features.

Expected ¹H NMR Spectral Data: Key signals would be anticipated for the ethyl ester protons (a quartet for -OCH₂- and a triplet for -CH₃), the methyl protons of the isobutyl group (a doublet), the methine proton of the isobutyl group (a multiplet), and the methylene protons of the diketo backbone.

Expected ¹³C NMR Spectral Data: Carbon signals would correspond to the ester carbonyl, the two ketone carbonyls, the carbons of the ethyl group, and the carbons of the isobutyl group.

Expected IR Spectral Data: Characteristic strong absorption bands would be present for the C=O stretching vibrations of the ester and the two ketone groups.

Synthesis and Reactions of this compound

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. rsc.org This involves the reaction of a suitable ketone and an oxalate (B1200264) ester in the presence of a base.

One documented reaction of this compound is its use in the synthesis of pyrazole (B372694) derivatives. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at room temperature leads to the formation of 5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-methyl-2,4-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJPUWYQVWIKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982738 | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64195-85-3 | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64195-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064195853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5 Methyl 2,4 Dioxohexanoate

Historical Development of Synthetic Routes

Detailed historical documentation specifically chronicling the first synthesis of ethyl 5-methyl-2,4-dioxohexanoate is not extensively covered in readily available literature. However, the development of its synthetic routes is intrinsically linked to the broader history of condensation reactions for the formation of β-dicarbonyl compounds, which dates back to the 19th century with the discovery of the Claisen condensation. The fundamental principles established during this era for the base-catalyzed reaction of esters and ketones laid the groundwork for the synthesis of a vast array of dicarbonyl compounds, including the title compound. Early approaches likely involved adaptations of these classical condensation reactions, utilizing precursors that would yield the desired 5-methylhexanoate backbone.

Contemporary Approaches to Synthesis

Modern synthetic strategies for this compound and related compounds have focused on improving yield, selectivity, and reaction efficiency through various methodologies.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions remain a cornerstone for the synthesis of this compound. The most common approach is a variation of the Claisen condensation, which involves the reaction of an appropriate ketone or aldehyde with an oxalate (B1200264) ester in the presence of a base.

A plausible and widely utilized method involves the condensation of 3-methyl-2-butanone (B44728) with diethyl oxalate using a strong base such as sodium ethoxide. The base facilitates the deprotonation of the α-carbon of the ketone, forming an enolate ion. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to a condensation product which, after acidic workup, yields the target β-ketoester.

The general reaction is as follows:

Reactants: 3-methyl-2-butanone and Diethyl oxalate

Base/Catalyst: Sodium ethoxide

Product: this compound

The choice of base is critical in these reactions. While sodium ethoxide is common, other bases like sodium hydride or lithium diisopropylamide (LDA) can also be employed, depending on the desired reactivity and substrate compatibility.

Hydrazine-Mediated Synthetic Pathways

While not a direct synthesis of the title compound itself, hydrazine (B178648) and its derivatives are well-known to react with β-dicarbonyl compounds to form various heterocyclic structures, such as pyrazoles. This reactivity provides a synthetic pathway that utilizes this compound as a key intermediate.

For instance, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to proceed via condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization and dehydration to yield a substituted pyrazole (B372694). The reaction of acetic acid hydrazide with dicarbonyl compounds to form triazole derivatives further illustrates the utility of hydrazine-mediated pathways in modifying β-dicarbonyl structures. nih.gov

This pathway is significant for creating more complex molecules where the this compound backbone is incorporated into a heterocyclic ring system.

Multi-Step Synthesis Strategies

The synthesis of this compound can also be approached through multi-step strategies, particularly when aiming for high purity or specific isomers. scielo.br These strategies often involve the sequential introduction of functional groups and may utilize protecting groups to ensure regioselectivity.

A conceptual multi-step approach could involve:

Formation of a simpler β-ketoester: For example, the acylation of the enolate of ethyl isobutyrate.

Introduction of the second carbonyl group: This could be achieved through oxidation of an intermediate or by another targeted acylation reaction.

The selection of appropriate precursors is fundamental to any synthetic strategy. For this compound, the logical and commercially available precursors for a base-catalyzed condensation are:

3-methyl-2-butanone: Provides the isobutyl group and one of the carbonyl functionalities.

Diethyl oxalate: Serves as the source for the ethyl ester and the second carbonyl group.

Intermediate derivatization is a key aspect of multi-step syntheses. For example, one of the ketone groups in this compound can be selectively protected as a ketal. This allows for chemical modifications to be performed on the other carbonyl group without interference. Subsequent deprotection would then regenerate the dicarbonyl structure.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature and stoichiometry of the catalyst. researchgate.net

For base-catalyzed condensations, the reaction is often carried out at low temperatures to control the reactivity and minimize side reactions. The choice of solvent can also have a significant impact; for example, using an alcohol that matches the ester's alcohol component (e.g., ethanol (B145695) for an ethyl ester) can prevent transesterification. researchgate.net

The table below illustrates how different parameters can be varied to optimize a generic ester synthesis, with principles that are applicable to the synthesis of the title compound.

| Parameter | Range Explored | Optimal Condition for a Model Reaction | Effect on Yield/Conversion |

| Temperature (°C) | 30 - 70 | 50 | Increasing temperature generally increases reaction rate but can lead to degradation. |

| Enzyme/Catalyst Load (%) | 1 - 5 | 2 | Higher catalyst loading can increase conversion but also cost. |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 3:1 | An excess of one reactant can drive the equilibrium towards the product. |

| Reaction Time (min) | 30 - 150 | 120 | Longer reaction times can increase conversion up to a certain point. |

In the context of synthesizing dihydrobenzofuran neolignans, a different type of reaction, optimization of the oxidant and solvent was shown to be critical. researchgate.net For instance, using silver(I) oxide as an oxidant and acetonitrile (B52724) as a solvent provided a good balance between conversion and selectivity, and significantly reduced the reaction time from 20 hours to 4 hours. researchgate.net These examples highlight the universal importance of systematic optimization in chemical synthesis.

Temperature and Solvent Effects

The reaction conditions, particularly temperature and the choice of solvent, play a pivotal role in the outcome of the Claisen condensation, influencing reaction rates, yields, and the formation of byproducts.

The synthesis of β-keto esters is typically conducted at temperatures ranging from ambient to mild heating, often between 30-60°C. fiveable.me Lower temperatures may be employed for reactions involving particularly sensitive substrates to maintain selectivity and prevent degradation. fiveable.me Conversely, reflux conditions are sometimes necessary to drive the reaction to completion, especially with less reactive esters. fiveable.me

The selection of a solvent is critical and is generally guided by the need to prevent unwanted side reactions, such as the hydrolysis of the ester or the quenching of the base. For this reason, aprotic solvents are commonly favored.

Table 1: Solvent and Temperature Effects in Claisen-type Condensations

| Solvent System | Typical Temperature Range | Key Considerations |

| Aprotic (e.g., THF, Diethyl Ether) | Room Temperature to Reflux | Prevents protonation of the enolate intermediate. fiveable.me |

| Polar Aprotic (e.g., DMF, DMSO) | Room Temperature to Mild Heating | Can enhance reaction rates through effective solvation of ions. fiveable.me |

| Hydrocarbon (e.g., Toluene) | Varies | The choice of base is crucial; certain intermediates may be destabilized. researchgate.net |

| Solvent-Free | Varies | Can be effective, especially for sterically hindered esters that may not react well in solution. researchgate.net |

In many procedures, an inert atmosphere is maintained to prevent moisture from interfering with the reaction. orgsyn.org The interplay between solvent and temperature is a key optimization parameter in the synthesis of β-keto esters.

Catalyst Influence and Selection

While often referred to as base-catalyzed, the Claisen condensation technically requires a stoichiometric amount of base because the final product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward. libretexts.org The choice of base is therefore a critical factor in the success of the synthesis.

Strong alkoxide bases, such as sodium ethoxide or potassium tert-butoxide, are traditionally used. fiveable.me The selection of the alkoxide should ideally match the alcohol portion of the reacting ester to prevent transesterification, a potential side reaction. libretexts.org For more sensitive substrates or when greater control over reactivity is needed, stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are employed. fiveable.meresearchgate.net

In addition to traditional bases, Lewis acids have emerged as powerful promoters for crossed Claisen condensations. Titanium tetrachloride (TiCl₄), for instance, can facilitate the reaction between ketene (B1206846) silyl (B83357) acetals and acid chlorides, leading to high yields of β-keto esters. organic-chemistry.orgresearchgate.net This method has proven to be highly selective and applicable to a wide range of substrates. researchgate.net

Table 2: Influence of Catalyst/Base on β-Keto Ester Synthesis

| Catalyst/Base | Type | Typical Application |

| Sodium Ethoxide | Strong Alkoxide Base | Standard Claisen and crossed Claisen condensations. organic-chemistry.org |

| Potassium tert-butoxide | Strong Alkoxide Base | Used when a stronger, non-nucleophilic base is beneficial. fiveable.me |

| Lithium diisopropylamide (LDA) | Strong, Non-nucleophilic Base | For reactions with sensitive substrates requiring controlled enolate formation. fiveable.me |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong, Non-nucleophilic Base | An alternative to LDA, often used for improving yields and reducing side reactions. researchgate.net |

| Titanium tetrachloride (TiCl₄) | Lewis Acid | Promotes Ti-Claisen condensation between esters and acid chlorides or acids. organic-chemistry.orgresearchgate.net |

The selection of the appropriate catalyst or base is contingent on the specific esters being coupled and the desired reactivity and selectivity.

Scalability Considerations in this compound Synthesis

The transition of a synthetic procedure from a laboratory setting to industrial-scale production introduces a unique set of challenges. For the synthesis of this compound, likely via a crossed Claisen condensation, several key factors must be considered for successful scale-up.

One of the primary concerns is heat management . Claisen condensations are often exothermic. On a large scale, the efficient dissipation of heat is crucial to prevent runaway reactions and the formation of undesirable byproducts. This necessitates the use of jacketed reactors with precise temperature control.

The order and rate of reagent addition also become more critical at scale. For instance, the slow, controlled addition of one ester to the base and the other ester is often necessary to favor the desired crossed condensation over self-condensation. On an industrial scale, this requires robust pumping systems and careful monitoring of reaction progress.

Workup and purification procedures must also be adapted for large volumes. Extractions with large volumes of solvents can be cumbersome and costly. Alternative purification methods, such as distillation or crystallization, are often preferred. For example, a related Claisen-type condensation has been successfully performed on a 2000-L scale, indicating the industrial feasibility of such reactions. researchgate.net The purification of the crude product may involve distillation under reduced pressure to isolate the target compound. orgsyn.orgorgsyn.org

Finally, economic and environmental factors are paramount. The cost of starting materials, solvents, and reagents, as well as the efficiency of the reaction (yield), directly impact the economic viability of the process. Furthermore, the environmental impact of the chosen solvents and the disposal of waste streams are significant considerations in modern chemical manufacturing.

Reactivity and Mechanistic Investigations of Ethyl 5 Methyl 2,4 Dioxohexanoate

Enol-Keto Tautomerism and Its Influence on Reactivity

Ethyl 5-methyl-2,4-dioxohexanoate exists as a mixture of tautomers, the diketo form and several possible enol forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves the migration of a proton and the shifting of double bonds. The diketo form is generally the more stable tautomer. libretexts.orglibretexts.org However, the presence of the enol form, even in small concentrations, is crucial to the compound's reactivity. masterorganicchemistry.com

The enolization can occur at the C3 methylene (B1212753) group, flanked by two carbonyl groups, or at the C5 methine proton. The protons on the C3 methylene group are particularly acidic due to the electron-withdrawing effects of both adjacent carbonyl groups, making the formation of an enol at this position favorable. The enol form is a key intermediate in many reactions, as the enolic hydroxyl group can be deprotonated to form a highly nucleophilic enolate ion. youtube.com This enolate is stabilized by resonance, with the negative charge delocalized over the oxygen and carbon atoms.

The equilibrium between the keto and enol forms can be catalyzed by both acid and base. masterorganicchemistry.comyoutube.com In acidic conditions, the carbonyl oxygen is protonated, making the α-proton more susceptible to removal by a weak base. youtube.com In basic conditions, a base directly removes an α-proton to form an enolate, which is then protonated to yield the enol. youtube.com The specific equilibrium concentrations of the different tautomers can be influenced by factors such as the solvent and temperature.

Nucleophilic and Electrophilic Reactivity Patterns

The presence of multiple functional groups in this compound allows it to act as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The primary source of nucleophilicity is the enolate ion, formed by the deprotonation of the α-carbon (C3). This enolate is a soft nucleophile and can react with a variety of electrophiles, such as alkyl halides and other carbonyl compounds. The methyl group at the C5 position introduces some steric hindrance, which may influence the regioselectivity of nucleophilic attack.

Electrophilic Reactivity: The carbonyl carbons at the C2 and C4 positions are electrophilic and susceptible to attack by nucleophiles. The C2 carbonyl, being part of an ester group, is generally less reactive towards nucleophiles than the C4 ketone. Nucleophilic attack at these centers is a key step in condensation and reduction reactions.

Specific Reaction Classes

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of dicarbonyl compounds. This compound can undergo both intramolecular and intermolecular condensation reactions.

Another important condensation reaction is the Knoevenagel condensation , which involves the reaction of a carbonyl group with a compound containing an active methylene group. While specific examples with this compound are not documented in the provided search results, its ketone carbonyl at C4 would be expected to react with active methylene compounds in the presence of a base.

Furthermore, this compound has been shown to react with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). This reaction leads to the formation of 5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester, a heterocyclic compound. ambeed.com This transformation is a type of condensation reaction followed by cyclization.

| Condensation Reaction Type | Reactant | Product Type | Key Conditions |

| Claisen-type Condensation (predicted) | Two molecules of this compound | β-keto ester | Base (e.g., Sodium Ethoxide) |

| Knoevenagel Condensation (predicted) | Active methylene compound | Substituted alkene | Base |

| Reaction with Hydrazine | Hydrazine hydrate | Pyrazole (B372694) derivative | Ethanol, room temperature |

Reduction Reactions

The carbonyl groups of this compound can be reduced to alcohols using various reducing agents. The selectivity of the reduction depends on the reagent used.

The Bouveault-Blanc reduction employs sodium metal in absolute ethanol to reduce esters to primary alcohols. wikipedia.org This method would be expected to reduce the ethyl ester group of this compound to a primary alcohol. The ketone group at C4 would also likely be reduced to a secondary alcohol under these conditions. wikipedia.org This reaction is carried out under harsh conditions and has largely been replaced by hydride-based reductions.

The Wolff-Kishner reduction is a method to deoxygenate a ketone to a methylene group using hydrazine and a strong base at high temperatures. organic-chemistry.org The reaction of this compound with hydrazine hydrate has been reported to yield a pyrazole derivative, which suggests that under the conditions used, the initial hydrazone formation is followed by an intramolecular cyclization rather than complete reduction to the alkane. ambeed.com For the Wolff-Kishner reduction to proceed to the alkane, harsher conditions, including a strong base like potassium hydroxide (B78521) and high temperatures, would be necessary. Under such conditions, the ketone at C4 would be converted to a methylene group. The ester group is generally stable to these conditions.

| Reduction Reaction | Functional Group Targeted | Expected Product | Reagents |

| Bouveault-Blanc Reduction | Ester and Ketone | Diol | Sodium, Ethanol |

| Wolff-Kishner Reduction | Ketone | Methylene group (deoxygenation) | Hydrazine, Strong Base (e.g., KOH), High Temperature |

Other Reduction Methods:

Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent that selectively reduces ketones and aldehydes in the presence of esters. rsc.orgyoutube.com Therefore, treatment of this compound with sodium borohydride would be expected to reduce the ketone at the C4 position to a secondary alcohol, leaving the ester group intact.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that will reduce both the ester and the ketone functional groups. masterorganicchemistry.comwikipedia.org Reaction with LiAlH₄ would convert the ester to a primary alcohol and the ketone to a secondary alcohol, resulting in a diol. youtube.comyoutube.com

Wittig Reactions

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds and phosphorus ylides (Wittig reagents). masterorganicchemistry.comlibretexts.org this compound possesses two distinct carbonyl groups—a ketone at the C4 position and a ketone component of a β-ketoester at the C2 position—both of which are potential sites for the Wittig reaction. The reaction involves the nucleophilic addition of the ylide to a carbonyl carbon, forming a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org

The differential reactivity of the two carbonyls is a key consideration. Generally, ketones are more reactive towards Wittig reagents than esters. Within the molecule, the C4-ketone is expected to be more susceptible to attack by a phosphorus ylide than the C2-carbonyl, which is part of a less reactive keto-ester moiety. Stabilized ylides (e.g., those containing an adjacent ester group like carbethoxymethylenetriphenylphosphorane) are known to react selectively with aldehydes over ketones, while non-stabilized ylides (e.g., methylenetriphenylphosphorane) are more reactive and less selective. masterorganicchemistry.com

The general transformation can be summarized as follows:

Reactants : this compound and a phosphorus ylide (R'CH=PPh₃).

Intermediate : Formation of an oxaphosphetane ring. libretexts.org

Products : An alkene where the C=O group is replaced by a C=CHR' group, and triphenylphosphine oxide. youtube.com

A principal advantage of the Wittig reaction is that the position of the new double bond is precisely determined by the location of the original carbonyl group, avoiding the formation of regioisomers that can occur in elimination reactions. libretexts.org

| Feature | Description |

| Reactants | This compound, Phosphorus Ylide (e.g., (Ph)₃P=CR₂). |

| Reactive Sites | C4-keto group (preferred), C2-keto group. |

| Key Intermediate | Oxaphosphetane. libretexts.org |

| Products | Alkene, Triphenylphosphine oxide. |

| Advantage | Regiospecific formation of the C=C double bond. libretexts.org |

Pyrazole Ring Annulation Reactions

The 1,3-dicarbonyl motif within this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic rings, such as pyrazoles. The standard synthesis involves the condensation reaction between a β-dicarbonyl compound and a hydrazine derivative. google.com

In this reaction, the two electrophilic carbonyl carbons of the diketoester react with the two nucleophilic nitrogen atoms of hydrazine (or a substituted hydrazine like phenylhydrazine). The reaction typically proceeds through a sequence of nucleophilic attack, dehydration, and cyclization to form the stable aromatic pyrazole ring.

For this compound, the reaction with hydrazine would involve the C2 and C4 carbonyls. The initial condensation can occur at either carbonyl group, followed by intramolecular cyclization and dehydration to yield the final pyrazole product. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituent on the hydrazine. For instance, reacting a similar β,δ-dioxo acid with 4-methoxyphenylhydrazine has been used to achieve a high degree of regioselectivity in the synthesis of 1,5-diarylpyrazoles. google.com Research on related 2,4-dioxohexenoates has shown that condensation with various hydrazines successfully yields ethyl 5-substituted-pyrazole-3-carboxylates. mtu.edu

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

| This compound | Hydrazine (H₂NNH₂) | Pyrazole | Condensation/Annulation |

| This compound | Substituted Hydrazine (R-NHNH₂) | Substituted Pyrazole | Regioselective Annulation |

Amide Coupling and Click Chemistry Applications

Amide Coupling: The ethyl ester functionality in this compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-methyl-2,4-dioxohexanoic acid. This carboxylic acid can then participate in standard amide bond-forming reactions. Amide coupling is a cornerstone of medicinal chemistry and materials science, typically requiring the activation of the carboxylic acid. nih.gov Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov The activated acid readily reacts with a primary or secondary amine to form a stable amide linkage.

Click Chemistry: While this compound does not inherently possess the functional groups for canonical "click" reactions, its carbon framework is suitable for modification to introduce them. illinois.edu Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govwikipedia.org

To apply click chemistry, the molecule would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. For example, the isobutyl group could be replaced with a functional handle, or one of the keto groups could be transformed into a clickable moiety through multi-step synthesis. Once functionalized, the molecule could be "clicked" onto other molecules, such as biomolecules, polymers, or surfaces, for applications in drug delivery, bioconjugation, and materials science. nih.govnih.gov

| Application | Required Modification | Key Reagents/Reaction | Potential Use |

| Amide Coupling | Hydrolysis of ethyl ester to carboxylic acid. | EDC, HOBt, Amine. nih.gov | Synthesis of functionalized amides. |

| Click Chemistry | Introduction of an azide or alkyne group. | Cu(I) catalyst, Azide/Alkyne counterpart. wikipedia.org | Bioconjugation, Materials Science. nih.gov |

Photoactivated Reactions and Covalent Linkage Formation

The dicarbonyl structure of this compound suggests potential for photoactivated reactions. Photochemical reactions of dicarbonyl compounds can lead to a variety of transformations, including cycloadditions and rearrangements. The De Mayo reaction, for instance, is a photochemical process involving the enol of a 1,3-dicarbonyl compound and an alkene. It proceeds via a [2+2] photocycloaddition to form a cyclobutane (B1203170) intermediate, which then undergoes a retro-aldol reaction to yield a 1,5-dicarbonyl compound. mdpi.com

BF₂-complexes of β-diketonates have been shown to undergo [2+2] photocycloadditions with alkenes upon irradiation with UV light, leading to cycloalkane insertion products. mdpi.com While the enol form of this compound is a 1,3-dicarbonyl, its photochemical behavior would depend on the specific reaction conditions and the wavelength of light used. Such photo-induced cycloadditions provide a pathway for forming new carbon-carbon covalent linkages in a regio- and sometimes stereocontrolled manner. mdpi.com Furthermore, the activation of carbonyl compounds using Lewis or Brønsted acids can alter their photophysical properties, enabling selective excitation at longer wavelengths and catalyzing photochemical reactions. nih.gov

Mechanistic Studies of Key Transformations

Transition State Analysis in this compound Reactions

Transition state analysis is a powerful tool used to understand reaction mechanisms by characterizing the high-energy transition state structure that lies on the reaction coordinate between reactants and products. nih.gov For reactions involving this compound, such as enolate formation and subsequent nucleophilic attacks (e.g., in aldol (B89426) or Michael reactions), the geometry of the transition state dictates the stereochemical outcome.

For example, in an aldol-type reaction, the deprotonation of the C3 methylene group can lead to the formation of a Z- or E-enolate. The subsequent reaction of this enolate with an aldehyde proceeds through a cyclic, six-membered transition state, as described by the Zimmerman-Traxler model. youtube.com This model helps predict whether the reaction will produce syn or anti diastereomers. The preferred transition state is typically a chair-like conformation that minimizes steric interactions between the substituents. youtube.com

Computational chemistry and the measurement of kinetic isotope effects (KIEs) are key methods for elucidating these transient structures. rsc.orgnih.gov By understanding the precise geometry and energetic properties of the transition state for a given transformation of this compound, reaction conditions can be optimized to favor the formation of a desired product isomer. nih.gov

Applications of Ethyl 5 Methyl 2,4 Dioxohexanoate in Advanced Organic Synthesis

Precursor Role in Complex Heterocyclic Synthesis

The 1,3-dicarbonyl structure of Ethyl 5-methyl-2,4-dioxohexanoate makes it an ideal substrate for cyclocondensation reactions, a fundamental strategy for building heterocyclic rings. These five- or six-membered rings are core scaffolds in a vast number of biologically active compounds.

Synthesis of Pyrazole (B372694) Derivatives

The most prominent application of this compound is in the synthesis of substituted pyrazoles. This reaction is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com The reaction between this compound and hydrazine hydrate (B1144303) (or a substituted hydrazine) proceeds via initial formation of an imine or enamine at one carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

This reaction can theoretically produce two different regioisomers, depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first. However, studies involving similar unsymmetrical 1,3-diketones have shown that reaction conditions, such as the solvent, can significantly influence the regioselectivity of the cyclization. mdpi.com For instance, using hydrazine hydrate with dioxo-esters in glacial acetic acid has been shown to successfully yield ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. nih.gov The pyrazoles synthesized from this precursor typically bear an ethyl carboxylate group at the 3-position and an isobutyl group at the 5-position of the heterocyclic ring. These functional groups serve as handles for further chemical modifications.

Synthesis of Pyrazolopyrrolidine Scaffolds

While direct synthesis of pyrazolopyrrolidine scaffolds from this compound is not extensively documented in the reviewed literature, the pyrazole-3-carboxylate core formed from it is a highly versatile intermediate for constructing fused heterocyclic systems. nih.gov The general strategy involves the initial synthesis of the pyrazole ring, followed by subsequent reactions to build the adjoining ring. For example, pyrazole carboxylic acids and their esters are key starting materials for synthesizing fused systems like pyrazolo[3,4-d]pyrimidines and pyrazolopyridazinones through cyclocondensation reactions with reagents such as hydrazines. dergipark.org.trresearchgate.net Similarly, 5-aminopyrazoles, which can be derived from dicarbonyl precursors, are used to construct pyrazolo[3,4-b]pyridine scaffolds by reacting them with unsaturated ketones. mdpi.comrsc.org This established reactivity pattern suggests that pyrazole intermediates derived from this compound are suitable candidates for elaboration into more complex fused systems, including, hypothetically, pyrazolopyrrolidines, through multi-step synthetic sequences.

Building Block in Pharmaceutical Intermediate Synthesis

This compound is commercially recognized as a key intermediate in the pharmaceutical industry. fishersci.ie Its primary role is to provide the core structure for pyrazole-based compounds, a class of heterocycles with a broad spectrum of pharmacological activities. researchgate.net

Research has demonstrated the synthesis of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which have shown potential as potent anti-inflammatory agents. nih.gov The pyrazole scaffold is a well-known pharmacophore present in several commercial drugs, including the potent anti-inflammatory agent Celecoxib. researchgate.net The ability to synthesize a variety of pyrazole derivatives by reacting this compound with different substituted hydrazines allows for the creation of libraries of compounds for screening against various biological targets. This makes it a valuable starting material in the discovery and development of new therapeutic agents.

Utility in Agrochemical and Materials Science Innovations

The application of this compound extends to the agrochemical sector, where pyrazole-containing compounds are used as active ingredients in pesticides. A prominent example is the synthesis of analogs of Tebufenpyrad, a commercial acaricide and insecticide that functions by inhibiting the mitochondrial electron transport chain. nih.govsielc.com The synthesis of Tebufenpyrad and its fluorinated analogs involves the creation of a substituted pyrazole core, a reaction for which 1,3-diketones are ideal precursors. The synthesis of these pyrazole intermediates is a critical step in producing the final agrochemical product.

Conversely, the use of this compound in materials science or polymer chemistry is not well-documented in the available scientific literature. While other types of β-diketones have been explored as synthons for polymers used in applications like photovoltaics, no specific applications for this particular compound in materials innovation were found. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an excellent platform for such studies due to its multiple reactive sites that allow for systematic structural modifications.

Analog Design and Synthesis

The synthesis of compound libraries for SAR studies is a key application of this precursor. By modifying the structure of this compound or by using different reagents in subsequent reactions, chemists can generate a wide array of analogs. For example:

Variation at the N-1 position of the pyrazole: Using different substituted hydrazines (e.g., arylhydrazines, alkylhydrazines) in the initial cyclocondensation reaction introduces diverse substituents at the N-1 position of the resulting pyrazole ring. This position is often critical for receptor binding and pharmacokinetic properties. mdpi.comrsc.org

Modification of the ester group: The ethyl carboxylate group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. dergipark.org.tr Studies on pyrazole-based cannabinoid receptor antagonists have shown that the nature of the carboxamide group at this position is a key determinant of potency and selectivity. rsc.orgresearchgate.net

Modification of the C-5 substituent: While the isobutyl group from the parent molecule is fixed, synthetic strategies could be adapted to start with different β-ketoesters to vary the substituent at what becomes the C-5 position of the pyrazole, further expanding the diversity of the analogs.

This systematic approach allows researchers to probe the specific structural requirements for a desired biological effect, such as antiproliferative or anti-inflammatory activity, and to optimize lead compounds for improved potency and selectivity. nih.govorganic-chemistry.org

Exploration of Biological and Pharmacological Activities of Ethyl 5 Methyl 2,4 Dioxohexanoate Derivatives

Medicinal Chemistry Context of Diketoesters

In the realm of medicinal chemistry, the 2,4-diketoester functional group is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The inherent reactivity of the diketoester moiety allows for its versatile use in the synthesis of a wide array of heterocyclic compounds, which are fundamental components of many pharmaceuticals. The presence of two carbonyl groups in close proximity creates a highly reactive species that can readily undergo cyclization and condensation reactions to form more complex molecular architectures.

Role as Precursors to Biologically Active Compounds

Ethyl 5-methyl-2,4-dioxohexanoate serves as a key precursor in the synthesis of various biologically active compounds, most notably pyrazole (B372694) derivatives. While direct literature on the use of this specific diketoester is emerging, extensive research on structurally analogous compounds, such as ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate, has demonstrated the utility of the 2,4-dioxoester core in constructing potent apelin receptor agonists. The synthesis typically involves the reaction of the diketoester with a substituted hydrazine (B178648), leading to the formation of a pyrazole ring. This chemical transformation highlights the role of this compound as a valuable building block in the generation of novel drug candidates.

Targeting Specific Biological Pathways and Receptors

The derivatives of this compound, particularly the pyrazole-based compounds, have shown significant promise in targeting the apelin receptor. The apelinergic system, comprising the apelin receptor (APJ) and its endogenous peptide ligands, plays a crucial role in a multitude of physiological processes. nih.gov The development of small-molecule agonists for this receptor is a key area of research, as the native apelin peptides have very short half-lives in the body, limiting their therapeutic potential. nih.gov

Apelin Receptor Agonism

Pyrazole derivatives synthesized from diketoester precursors have been identified as potent agonists of the apelin receptor. duke.edu These small molecules mimic the action of the endogenous apelin peptides, activating the receptor and triggering downstream signaling pathways. The activation of the apelin receptor is primarily coupled to inhibitory Gαi proteins, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov Additionally, receptor activation can stimulate calcium mobilization within the cell via Gαq coupling and recruit β-arrestin, which is involved in receptor desensitization. nih.gov The ability of these synthetic pyrazole agonists to selectively activate certain signaling pathways over others, a concept known as biased agonism, is an area of active investigation. duke.edu

| Derivative Type | Target Receptor | Mechanism of Action |

| Pyrazole-based compounds | Apelin Receptor (APJ) | Agonist activity, mimicking endogenous apelin peptides. Primarily signals through Gαi, leading to cAMP inhibition, and can also induce calcium mobilization via Gαq and recruit β-arrestin. |

Implications for Cardiovascular Function

The apelinergic system is a key regulator of cardiovascular homeostasis. Activation of the apelin receptor has been shown to have several beneficial effects on the cardiovascular system. nih.gov Apelin receptor agonists, including the pyrazole derivatives, promote vasodilation, leading to a decrease in blood pressure. nih.gov They also exhibit positive inotropic effects, meaning they increase the force of contraction of the heart muscle. These properties make apelin receptor agonists attractive therapeutic candidates for conditions such as hypertension and heart failure. nih.gov

Renal and Metabolic System Modulation

The influence of the apelin system extends to the kidneys and metabolic regulation. The apelin receptor is expressed in the kidney, where its activation can influence fluid and electrolyte balance. nih.gov In the context of metabolic diseases, apelin receptor agonists have shown promise in improving insulin (B600854) sensitivity and glucose metabolism. mdpi.commdpi.com Studies in animal models of diet-induced obesity have demonstrated that treatment with pyrazole-based apelin receptor agonists can lead to weight loss, improved glucose tolerance, and reduced liver steatosis (fatty liver). mdpi.commdpi.com These findings suggest a potential role for these compounds in the management of metabolic syndrome and type 2 diabetes.

| System | Effect of Apelin Receptor Agonism | Potential Therapeutic Application |

| Cardiovascular | Vasodilation, Positive Inotropy | Hypertension, Heart Failure |

| Renal | Modulation of Fluid & Electrolyte Balance | - |

| Metabolic | Improved Insulin Sensitivity, Increased Glucose Utilization, Weight Loss, Reduced Liver Steatosis | Metabolic Syndrome, Type 2 Diabetes, Obesity |

Role in Tumor Neoangiogenesis

Tumor neoangiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The apelin/apelin receptor system has been identified as a significant player in this process. mdpi.comnih.gov High levels of apelin and its receptor are often found in the tumor microenvironment and are associated with increased angiogenesis and poor patient prognosis. nih.gov The apelin pathway can promote the proliferation and migration of endothelial cells, the building blocks of blood vessels. While much of the research has focused on inhibiting the apelin system to block tumor growth, the role of apelin receptor agonists in this context is more complex. It is hypothesized that potent, biased agonists could potentially be used to normalize the chaotic and leaky tumor vasculature, thereby improving the delivery and efficacy of other anti-cancer therapies. However, some studies also suggest that apelin inhibition can prevent resistance to other anti-angiogenic therapies. nih.gov Further research is needed to fully elucidate the therapeutic potential of modulating the apelin receptor with pyrazole derivatives in the context of cancer.

Modulation of Thirst and Drinking Behavior

Currently, there is a lack of specific scientific literature directly investigating the effects of this compound derivatives on the modulation of thirst and drinking behavior. Further research is required to explore any potential activity in this area.

Ras-Activating Exchange Factor (Sos) Inhibition

The Ras-activating exchange factor Son of sevenless (Sos) is a critical component of the Ras signaling pathway, which is frequently dysregulated in various cancers. Inhibition of the interaction between Ras and Sos presents a promising strategy for anticancer drug development. The design of molecules that can disrupt this protein-protein interaction is an active area of research. While direct studies on this compound derivatives as Sos inhibitors are not currently available, the general principle involves identifying small molecules or peptide mimetics that can bind to key interfaces of the Ras-Sos complex.

The core structure of this compound, with its flexible backbone and potential for modification, could theoretically be elaborated to mimic binding motifs required for interaction with the Ras-Sos interface. The development of such inhibitors often involves high-throughput screening and structure-based design to optimize binding affinity and cellular activity.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological and psychiatric disorders.

Modulation of nAChRs is a key therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease. While there is no direct evidence linking this compound derivatives to nAChR modulation, the search for novel allosteric modulators is an ongoing effort in neuroscience research. Positive allosteric modulators (PAMs) are of particular interest as they can enhance the response of the receptor to the endogenous neurotransmitter, acetylcholine.

For instance, the compound SB-206553, a known 5-HT2B/2C receptor antagonist, was serendipitously found to act as a positive allosteric modulator of the α7 nAChR. This highlights the potential for discovering novel nAChR modulators from diverse chemical scaffolds. The structural features of this compound derivatives could potentially be optimized to interact with allosteric sites on nAChRs, although this remains a hypothetical application requiring experimental validation.

Potential as Cardiotonic Agents

There is evidence to suggest that derivatives of pyridinecarboxylic acid, which share some structural similarities with the conceptual cyclized forms of β-diketo esters like this compound, possess cardiotonic properties. These compounds are investigated as potential treatments for heart failure due to their ability to increase the force of myocardial contraction (positive inotropic effect).

Research into 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters has shown that these compounds can exhibit positive inotropic activity. As analogues of the known cardiotonic agent milrinone, they were tested on the contractile activity of guinea pig atria. One particular derivative, 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid, and to a lesser extent its ethyl ester, demonstrated noteworthy positive inotropic effects, albeit less potent than milrinone.

The general structure-activity relationship suggests that the nature of the substituent at the 2-position of the pyridine (B92270) ring is a key determinant of the cardiotonic potency. This provides a rationale for exploring derivatives of this compound, which could potentially be cyclized to form related heterocyclic systems, for their potential as novel cardiotonic agents.

| Compound Class | Key Structural Feature | Observed Activity |

| Pyridinecarboxylic acid derivatives | 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid esters | Positive inotropic effect |

Applications in Neuropathic Pain Treatment

Neuropathic pain is a chronic and debilitating condition that arises from damage or dysfunction of the nervous system. The development of new analgesic agents with novel mechanisms of action is a significant unmet medical need.

While direct studies on this compound for neuropathic pain are not available, research on related compounds offers some promise. A study on a pivalate-based Michael product, which shares a similar ester and keto functional group arrangement, demonstrated significant analgesic potential in a hot plate test in mice. The compound exhibited a dose-dependent reduction in pain, with a notable increase in latency time at concentrations of 50, 100, and 150 mg/kg.

These findings suggest that the core structural motifs present in such ester derivatives could be a starting point for the design of new analgesics. The potential for this compound derivatives in the treatment of neuropathic pain warrants further investigation, focusing on their mechanism of action and efficacy in relevant preclinical models.

| Compound | Test Model | Doses | Observed Effect |

| Pivalate-based Michael product | Hot plate test in mice | 50, 100, 150 mg/kg | Dose-dependent increase in pain latency |

Development of Selective Androgen Receptor Modulators (SARMs) for Prostate Cancer Imaging

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to the androgen receptor (AR) and exhibit tissue-selective effects. This makes them attractive candidates for various therapeutic applications, including the treatment of prostate cancer and for imaging purposes. In the context of prostate cancer, SARMs can be designed to act as agonists or antagonists of the AR.

While there is no direct research on this compound derivatives as SARMs, the development of novel nonsteroidal SARM scaffolds is an active area of research. The goal is to create compounds that can selectively target AR in prostate tissue, which could be leveraged for both therapeutic and diagnostic purposes. For imaging, a SARM could be radiolabeled and used in techniques like Positron Emission Tomography (PET) to visualize the distribution and activity of AR in prostate tumors. This can aid in diagnosis, staging, and monitoring the response to therapy.

The development of a SARM from a novel chemical scaffold like that of this compound would require extensive medicinal chemistry efforts to optimize its binding affinity, selectivity, and pharmacokinetic properties for imaging applications.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of the structure-activity relationships (SAR) of analogs of this compound provides crucial insights into the chemical features required for biological activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable information can be extrapolated from studies on structurally related ethyl 2,4-dioxoalkanoate derivatives. These studies serve as a foundational platform for understanding how molecular modifications influence the potency of these compounds against various biological targets.

Design Principles for Enhanced Biological Potency

Research into the biological activities of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase, a protein involved in cell growth and proliferation, has shed light on key design principles for enhancing potency within this class of compounds. ut.ac.irjohnshopkins.edu The core scaffold of these molecules, the ethyl 2,4-dioxoalkanoate moiety, is a critical pharmacophore, and modifications to the appended chemical groups have been shown to significantly impact their inhibitory activity. ut.ac.ir

A study involving the synthesis and evaluation of various ethyl 2,4-dioxo-4-arylbutanoate derivatives revealed that the nature and position of substituents on the aromatic ring play a pivotal role in their biological efficacy. ut.ac.irjohnshopkins.edu The general approach involved the reaction of substituted acetophenones with diethyl oxalate (B1200264) to generate a series of analogs with different electronic and steric properties on the aryl ring. ut.ac.ir

The research findings indicate that even subtle changes to the substitution pattern can lead to noticeable differences in inhibitory concentrations (IC₅₀), which is a measure of the concentration of a drug that is required for 50% inhibition in vitro. For instance, the introduction of a methyl group at the 3-position of the phenyl ring resulted in the most potent compound in the series. ut.ac.ir Conversely, the presence of chloro and fluoro substituents at various positions on the aromatic ring led to moderate activities. ut.ac.ir

These findings suggest that both electronic and steric factors contribute to the interaction of these compounds with their biological target. The data implies that a certain degree of lipophilicity and specific steric bulk on the aryl ring may be favorable for binding to the active site of the enzyme. The systematic modification of these substituents provides a rational basis for the design of more potent analogs.

Detailed Research Findings from Src Kinase Inhibition Studies

A series of ethyl 2,4-dioxo-4-arylbutanoate derivatives were synthesized and their ability to inhibit Src kinase was evaluated. The IC₅₀ values for these compounds are presented in the table below, providing a clear illustration of the structure-activity relationships.

| Compound | Substituent (R) | IC₅₀ (µM) ut.ac.ir |

| 3a | 4-Chloro | 65.2 |

| 3b | 2-Chloro | 72.5 |

| 3c | 3-Chloro | 55.8 |

| 3d | 2,4-Dichloro | 81.3 |

| 3e | 4-Fluoro | 90.3 |

| 3f | 3-Methyl | 48.3 |

The data clearly demonstrates that the position of the chloro substituent has a notable effect on potency, with the 3-chloro derivative (3c ) being more active than the 2-chloro (3b ) and 4-chloro (3a ) analogs. The disubstituted 2,4-dichloro derivative (3d ) showed the lowest potency in this series. The most active compound was the 3-methyl substituted analog (3f ), suggesting that a small, electron-donating group at the meta-position of the phenyl ring is beneficial for activity against Src kinase. ut.ac.ir

These SAR insights, derived from arylbutanoate analogs, provide a valuable starting point for the rational design of novel and more potent inhibitors based on the ethyl 2,4-dioxoalkanoate scaffold. Further exploration, including the synthesis and biological evaluation of aliphatic analogs more closely related to this compound, is warranted to build upon these initial findings and to delineate the full therapeutic potential of this class of compounds.

Advanced Characterization and Analytical Methodologies for Ethyl 5 Methyl 2,4 Dioxohexanoate

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 5-methyl-2,4-dioxohexanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds like Ethyl 2,4-dioxohexanoate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Ethyl Group Protons: The ethyl ester group would exhibit a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃).

Methylene Protons: The methylene protons located between the two carbonyl groups (-CO-CH₂-CO-) would likely appear as a singlet.

Isopropyl Group Protons: The methine proton of the isopropyl group (-CH(CH₃)₂) would appear as a septet, and the two methyl groups would produce a doublet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~4.2 | Quartet (q) |

| -CO-CH₂-CO- | ~3.5 | Singlet (s) |

| -CH(CH₃)₂ | ~2.8 | Septet (sept) |

| -OCH₂CH₃ | ~1.3 | Triplet (t) |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (Ester) | ~160-170 |

| C=O (Ketone at C-2) | ~190-200 |

| C=O (Ketone at C-4) | ~200-210 |

| -OCH₂CH₃ | ~61 |

| -CO-CH₂-CO- | ~50 |

| -CH(CH₃)₂ | ~40 |

| -CH(CH₃)₂ | ~18 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.21). nih.gov

The fragmentation of the molecule under electron ionization would likely proceed through cleavage adjacent to the carbonyl groups, which are characteristic fragmentation pathways for ketones and esters.

Expected Fragmentation Patterns:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 141.

Loss of the ethyl group (-CH₂CH₃): This would produce a fragment at m/z 157.

Cleavage of the C-C bond between the carbonyl groups: This could lead to various fragment ions.

McLafferty rearrangement: This is a common fragmentation pathway for carbonyl compounds and could also be observed.

Table of Predicted Mass Spectrometry Fragments

| Fragment Ion | m/z |

|---|---|

| [M]+ | 186 |

| [M - OCH₂CH₃]+ | 141 |

| [M - COOCH₂CH₃]+ | 113 |

| [C(O)CH(CH₃)₂]+ | 71 |

Other Spectroscopic Methods in Compound Characterization

Infrared (IR) spectroscopy is another valuable technique for characterizing this compound. It is used to identify the functional groups present in a molecule. For the related compound Ethyl 2,4-dioxohexanoate, strong absorbance bands are observed at 1745 cm⁻¹ for the ester carbonyl (C=O) stretch and 1710 cm⁻¹ for the conjugated ketone carbonyl stretch. Similar characteristic peaks would be expected for this compound.

Predicted IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C-H (alkane) | 2850-3000 |

| C=O (ester) | ~1740 |

| C=O (ketone) | ~1715 |

Chromatographic Purification and Isolation Techniques

Chromatographic methods are essential for the purification and isolation of this compound from reaction mixtures.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a standard and effective method for purifying compounds of moderate polarity like this compound. rsc.org The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel).

The crude product is typically dissolved in a small amount of a non-polar solvent and loaded onto a column packed with silica gel. The elution is then carried out using a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes. rsc.orgorgsyn.org The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Typical Parameters for Silica Gel Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (200-400 mesh) hu-berlin.de |

| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) orgsyn.org |

| Loading Technique | The crude sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel (dry loading) orgsyn.org |

| Fraction Collection | Fractions are collected sequentially and analyzed by TLC to determine their composition. |

Computational Chemistry and Molecular Modeling Studies of Ethyl 5 Methyl 2,4 Dioxohexanoate

Conformational Analysis and Tautomeric Equilibria

Like other β-dicarbonyl compounds, Ethyl 5-methyl-2,4-dioxohexanoate can exist as a mixture of tautomers: a diketo form and two possible enol forms. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium is sensitive to factors like solvent and temperature. masterorganicchemistry.com

The primary tautomeric forms are:

Diketo form: The standard structure with two ketone groups at positions 2 and 4.

Enol forms: Where a proton from the central methylene (B1212753) group (C3) migrates to one of the adjacent keto oxygens, creating a carbon-carbon double bond and a hydroxyl group. This can result in two different enol structures, each stabilized by an intramolecular hydrogen bond that forms a pseudo-six-membered ring.

Computational methods, such as Density Functional Theory (DFT), are essential for evaluating the relative stabilities of these tautomers. researchgate.net Calculations would typically involve geometry optimization of each tautomer to find its lowest energy state, followed by a comparison of these energies. For similar β-keto esters like ethyl acetoacetate, the enol form is significantly populated, especially in non-polar solvents, due to the stability conferred by the internal hydrogen bond. masterorganicchemistry.com The solvent effect is critical; hydrogen-bonding solvents can disrupt the internal hydrogen bond of the enol, shifting the equilibrium toward the keto form. masterorganicchemistry.com

Conformational analysis also investigates the rotation around single bonds to identify the most stable three-dimensional arrangements (conformers). acs.orgnih.gov For this compound, key rotational bonds include those in the ethyl ester group and the isopropyl group. Identifying the global minimum energy conformation is a prerequisite for accurate molecular modeling, such as docking studies. nih.gov

Table 1: Potential Tautomers of this compound

| Tautomer Name | Key Structural Feature | Expected Stability Factor |

| Diketo form | Contains C=O groups at C2 and C4. | Generally less stable than the enol form in the gas phase or non-polar solvents. |

| (Z)-ethyl 5-methyl-4-hydroxy-2-oxohex-3-enoate | Enol at C4, C3=C4 double bond. | Stabilized by intramolecular hydrogen bond between the C4-hydroxyl and C2-keto oxygen. |

| (Z)-ethyl 5-methyl-2-hydroxy-4-oxohex-2-enoate | Enol at C2, C2=C3 double bond. | Stabilized by intramolecular hydrogen bond between the C2-hydroxyl and C4-keto oxygen. |

Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry can predict the most likely pathways for chemical reactions and provide detailed mechanistic insights. This compound is typically synthesized via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.org This reaction involves the base-mediated condensation of an ester (acting as the nucleophile) with another carbonyl compound (the electrophile). youtube.com For this molecule, the likely precursors would be an ester of 3-methylbutanoic acid and diethyl oxalate (B1200264).

The reactivity of β-keto esters is rich and well-studied. The methylene protons between the two carbonyl groups are particularly acidic, allowing for easy formation of a nucleophilic enolate. fiveable.me This enolate can react with various electrophiles. Computational modeling can be used to:

Map Potential Energy Surfaces: To identify transition states and calculate activation energies for different reaction pathways, such as alkylation or acylation at the central carbon.

Elucidate Reaction Mechanisms: For example, in reactions with nucleophiles like hydrazine (B178648), the molecule can cyclize to form pyrazole (B372694) derivatives. ambeed.com Quantum chemical calculations can determine which carbonyl group is more electrophilic and thus more likely to be attacked first.

Analyze Selectivity: In reactions like transesterification, computational models can explain why β-keto esters may react selectively over other ester types, often involving chelation of a catalyst to both carbonyl oxygens. rsc.org

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). h-its.orgnih.gov This method is fundamental in structure-based drug design for predicting binding affinity and mode. mdpi.com The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then ranking these poses using a scoring function. nih.gov

While specific docking studies involving this compound are not prominent in public literature, the methodology would follow a standard workflow:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein. The protein structure is often obtained from databases like the Protein Data Bank (PDB).

Conformational Sampling: An algorithm explores various positions, orientations, and conformations of the ligand in the receptor's active site.

Scoring and Ranking: A scoring function estimates the binding affinity for each pose, and the poses are ranked to identify the most probable binding mode.

Table 2: General Workflow for Molecular Docking

| Step | Description | Common Software Tools |

| 1. Receptor Preparation | Remove water molecules, add hydrogen atoms, and define the binding site grid. | AutoDock Tools, Schrödinger Maestro, UCSF Chimera |

| 2. Ligand Preparation | Generate a low-energy 3D conformation and assign appropriate charges. | Open Babel, Avogadro, Schrödinger Maestro |

| 3. Docking Simulation | Run the docking algorithm to sample ligand poses within the binding site. | AutoDock Vina, GOLD, Glide, RosettaLigand h-its.orgmeilerlab.org |

| 4. Post-Docking Analysis | Analyze the top-ranked poses, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and evaluate the scoring function results. | Discovery Studio, PyMOL, LigPlot+ |

Understanding Apelin Receptor Binding

The apelin receptor (APJ) is a G-protein coupled receptor (GPCR) with roles in cardiovascular regulation and other physiological processes. Its endogenous ligands are peptides, such as Apelin-13. While there is no published research directly linking this compound to the apelin receptor, small molecules that can modulate this receptor are of significant therapeutic interest. If this compound were to be investigated as a potential APJ ligand, molecular docking would be the primary tool to predict if and how it might bind to the receptor's active site, which is known to accommodate peptide ligands.

GPCR Heterodimerization Modeling

G-protein coupled receptors can form dimers or larger oligomers (heterodimerization), which can alter their signaling properties. Computational modeling is used to study the interfaces between these receptor proteins and to understand how the binding of a ligand to one receptor might influence its partner. There are no specific studies modeling the effect of this compound on GPCR heterodimerization. Such a study would be highly complex, requiring advanced simulation techniques to model the interactions between three components: two receptors and the ligand.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as DFT and ab initio methods, are used to investigate the electronic structure of a molecule, providing deep insights into its reactivity and properties. acs.org For this compound, these calculations can determine:

Electron Distribution and Charge: Mapping the electrostatic potential (ESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict where the molecule will react with other reagents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Reactivity Descriptors: Conceptual DFT provides descriptors like global electrophilicity, which can quantify the tendency of the molecule to react with nucleophiles. nih.gov Local reactivity descriptors, like Fukui functions, can pinpoint the most reactive atoms within the molecule. nih.gov

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm a structure. mdpi.com

Application of Chemoinformatics for Analog Design

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. longdom.orgazolifesciences.com In drug discovery, it is used to design new molecules (analogs) with improved properties. frontiersin.org Starting with a lead compound like this compound, chemoinformatics tools can be used to:

Create Virtual Libraries: Generate large numbers of virtual analogs by systematically modifying different parts of the parent structure (e.g., changing the ester group, altering the alkyl chain).

Predict Properties (QSAR/QSPR): Develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. These models correlate structural features with biological activity or physicochemical properties (like solubility or toxicity).

Filter and Prioritize: Screen the virtual library computationally to filter out compounds with undesirable predicted properties (e.g., poor "drug-likeness" or high toxicity) and prioritize a smaller, more promising set of analogs for chemical synthesis and experimental testing. nih.govacs.org

Through these computational approaches, a comprehensive theoretical understanding of this compound can be built, guiding future experimental work and unlocking its potential in synthetic and medicinal chemistry.

Future Directions and Emerging Research Avenues for Ethyl 5 Methyl 2,4 Dioxohexanoate

Novel Synthetic Transformations

The reactivity of the dual carbonyl groups in Ethyl 5-methyl-2,4-dioxohexanoate makes it a prime candidate for a variety of synthetic transformations, particularly in the construction of complex heterocyclic systems. rsc.org Future research is likely to focus on developing novel and more efficient methods for its conversion into high-value chemical entities.

One promising avenue is the expansion of its use in multicomponent reactions to create diverse molecular scaffolds. For instance, condensation reactions with various amine derivatives can lead to the formation of substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals. rsc.orgmdpi.com Research into catalyzed cyclization reactions, perhaps using novel organometallic or nanoparticle-based catalysts, could unlock new pathways to previously inaccessible heterocyclic frameworks.